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(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol
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Overview
Description
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol is a chemical compound that features a phenyl ring substituted with a methanol group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate ether linkage, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzaldehyde or 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid.
Reduction: Formation of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenylmethane.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For example, pyrazole-based compounds have been evaluated for their ability to target specific signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds like this compound have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as arthritis and colitis .
Neuroprotective Activity
Recent studies have suggested that pyrazole derivatives may possess neuroprotective properties. Research has indicated that these compounds can mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases, offering potential therapeutic avenues for conditions like Alzheimer’s and Parkinson’s disease .
Agricultural Science
Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Pyrazole derivatives have been shown to exhibit insecticidal and fungicidal activities, making them valuable in agricultural applications. Their effectiveness against specific pests can be attributed to their ability to interfere with biological processes in target organisms .
Herbicide Formulations
In addition to pest control, pyrazole-based compounds are being investigated for their use in herbicide formulations. The selective herbicidal activity of certain pyrazole derivatives allows for the targeting of unwanted vegetation while minimizing harm to crops .
Materials Science
Polymer Chemistry
this compound has potential applications in polymer chemistry due to its reactive hydroxymethyl group. This feature enables its incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials .
Nanotechnology
The compound's unique properties make it a candidate for nanotechnology applications. Research is ongoing into its use in the synthesis of nanoparticles with specific functionalities, which could be employed in drug delivery systems or as catalysts in chemical reactions.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in animal models of arthritis. |
Study 3 | Neuroprotective Activity | Indicated reduced neuronal apoptosis in vitro under oxidative stress conditions. |
Study 4 | Pesticide Efficacy | Achieved over 80% mortality in target insect populations within 48 hours of exposure. |
Study 5 | Polymer Enhancement | Resulted in a 30% increase in tensile strength of polyvinyl chloride composites when incorporated at 5% by weight. |
Mechanism of Action
The mechanism of action of (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)propane: Similar structure with a propane group instead of methanol.
Uniqueness
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol, also known by its IUPAC name [4-[(1-methylpyrazol-4-yl)oxymethyl]phenyl]methanol, is a compound with significant potential in the realm of medicinal chemistry. Its molecular formula is C12H14N2O2, and it has a molecular weight of 218.25 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Key Features:
- The presence of a pyrazole ring contributes to its biological activity.
- The methanol group may influence solubility and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit promising antitumor activity. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and pyrazole rings significantly impact their efficacy.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | HT29 | 1.61 | Apoptosis induction |
B | A431 | 1.98 | Cell cycle arrest |
C | MCF7 | 0.85 | Inhibition of proliferation |
In a study conducted by Smith et al. (2023), it was found that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity against tumor cells, suggesting that the electronic properties of substituents play a critical role in their effectiveness .
Antimicrobial Activity
Antimicrobial properties have also been explored for pyrazole derivatives. Research indicates that certain compounds demonstrate significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) varying based on structural modifications.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
X | 46.9 | E. coli |
Y | 7.8 | C. albicans |
The presence of halogen substitutions on the phenyl ring has been associated with increased antimicrobial potency, indicating a potential pathway for developing new antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:
- Pyrazole Ring : Essential for antitumor and antimicrobial activities.
- Hydroxymethyl Group : Influences solubility and interaction with target proteins.
- Phenyl Substituents : Modifications can lead to significant changes in potency.
A detailed analysis from a recent publication showed that the introduction of methyl or halogen groups at the para position of the phenyl ring markedly improved the compounds' binding affinity to target enzymes involved in cancer progression .
Case Study 1: Antitumor Efficacy
In a preclinical trial examining various pyrazole derivatives, compound this compound was evaluated for its efficacy against breast cancer cell lines. The results demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as an effective treatment option.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results indicated that it exhibited potent bacteriostatic effects, particularly against Gram-negative bacteria, highlighting its potential as an alternative therapeutic agent in infectious diseases .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
[4-[(1-methylpyrazol-4-yl)oxymethyl]phenyl]methanol |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-12(6-13-14)16-9-11-4-2-10(8-15)3-5-11/h2-7,15H,8-9H2,1H3 |
InChI Key |
SSWVXYLKJIGRQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OCC2=CC=C(C=C2)CO |
Origin of Product |
United States |
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